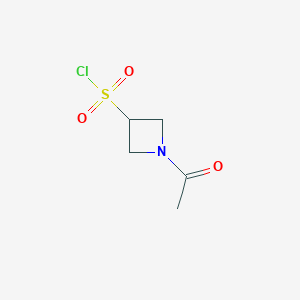
1-Acetylazetidine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylazetidine-3-sulfonyl chloride is a chemical compound with the CAS Number: 2503207-33-6 . It has a molecular weight of 197.64 and is widely used in various fields of research and industry.
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .Molecular Structure Analysis
The Inchi Code of this compound is1S/C5H8ClNO3S/c1-4(8)7-2-5(3-7)11(6,9)10/h5H,2-3H2,1H3 . The molecular formula is C5H8ClNO3S. Chemical Reactions Analysis
Azetidines have shown unique reactivity driven by a considerable ring strain . They have been involved in Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons . Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine provide various 3-arylazetidines .Physical and Chemical Properties Analysis
This compound has a molecular weight of 197.64 .Scientific Research Applications
Synthesis and Organic Chemistry
Sulfonyl Chlorides as Synthesis Intermediates : Sulfonyl chlorides, including structures similar to 1-Acetylazetidine-3-sulfonyl chloride, are extensively utilized in the synthesis of detergents, pharmaceuticals, dyes, and herbicides. These compounds serve as intermediates for producing sulfonic acids, esters, and sulfonamides, showcasing their versatility in organic synthesis (Lezina et al., 2011).
Efficient Synthesis Protocols : Research demonstrates efficient methods for synthesizing compounds structurally related to this compound, emphasizing the importance of such compounds in developing new pharmaceuticals and chemicals. For instance, an efficient two-step synthesis of 3-amino-1-benzhydrylazetidine has been described, highlighting the utility of sulfonyl chlorides in creating complex molecules (Li et al., 2006).
Catalysis and Material Science
Ionic Liquids and Catalysis : Sulfonyl chloride derivatives play a critical role in the development of ionic liquids for catalysis. These compounds have been used as catalysts and solvents in various organic transformations, offering a green and efficient alternative to traditional methods (Zare et al., 2012).
Derivatization and Analytical Chemistry : Sulfonyl chlorides, through their reactive sulfonyl group, serve as versatile derivatization agents in analytical chemistry. They react with amines to form sulfonamides, facilitating the detection and analysis of various organic compounds (Feng et al., 2002).
Future Directions
Azetidines are considered important in organic synthesis and medicinal chemistry due to their unique structural and chemical properties . Recent advances in the chemistry and reactivity of azetidines have been reported , indicating potential future directions in this field.
Relevant Papers Relevant papers on 1-Acetylazetidine-3-sulfonyl chloride can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more . Other relevant papers discuss the synthesis and reactivity of azetidines .
Biochemical Analysis
Biochemical Properties
Polyamines play crucial roles in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Polymers derived from azetidines have been found to have important applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Molecular Mechanism
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the strained four-membered ring of the azetidine, leading to the formation of polyamines .
Metabolic Pathways
Azetidines are known to be used as building blocks for polyamines , which are involved in various metabolic pathways.
Properties
IUPAC Name |
1-acetylazetidine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c1-4(8)7-2-5(3-7)11(6,9)10/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGWSVDSTCQCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)

![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)

![4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile](/img/structure/B2808409.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)
![Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate](/img/structure/B2808412.png)



![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)
